

5-Aminopyridine-2-carboxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Aminopyridine-2-carboxylic acid

Cat. No.: B014829

[Get Quote](#)

5-Aminopyridine-2-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyridine-2-carboxylic acid is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring both a nucleophilic amino group and an acidic carboxylic acid moiety on a pyridine ring, allows for a wide range of chemical modifications. This makes it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of **5-aminopyridine-2-carboxylic acid**, along with relevant experimental protocols.

Chemical Properties and Structure

5-Aminopyridine-2-carboxylic acid is a white to off-white crystalline solid.^[1] It is sparingly soluble in water. The presence of both an amino group and a carboxylic acid group allows the molecule to exhibit amphoteric properties.

Table 1: Physicochemical Properties of 5-Aminopyridine-2-carboxylic Acid

Property	Value	Reference
IUPAC Name	5-Aminopyridine-2-carboxylic acid	
Synonyms	5-Amino-2-picolinic acid	[1] [2]
CAS Number	24242-20-4	[1] [2]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[2]
Molecular Weight	138.12 g/mol	[2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	218-223 °C	[3]
Boiling Point	420.76 °C (predicted)	
Density	1.417 g/cm ³ (predicted)	
Solubility	Sparingly soluble in water.	

Table 2: Structural Identifiers for 5-Aminopyridine-2-carboxylic Acid

Identifier	Value	Reference
SMILES	NC1=CC=C(N=C1)C(=O)O	[2]
InChI	InChI=1S/C6H6N2O2/c7-4-1-2-5(9)10)8-3-4/h1-3H,7H2, (H,9,10)	[2]
InChIKey	WDJARUKOMOGTHAUHFFFAOYSA-N	[2]

While a crystal structure for the parent compound is not readily available in the searched literature, the crystal structure of 6-amino-2-carboxypyridin-1-ium perchlorate, a salt derivative, has been reported.[\[4\]](#)

Synthesis and Purification

A common synthetic route to **5-aminopyridine-2-carboxylic acid** involves the hydrolysis of 5-amino-2-cyanopyridine.

Experimental Protocol: Synthesis of 5-Aminopyridine-2-carboxylic Acid

This protocol describes a general procedure for the synthesis of **5-aminopyridine-2-carboxylic acid**.

Materials:

- 5-Amino-2-cyanopyridine
- Sulfuric acid
- Water
- High-pressure reaction vessel

Procedure:

- Dissolve 5-amino-2-cyanopyridine in concentrated sulfuric acid.
- Transfer the resulting solution to a high-pressure reaction vessel.
- Heat the vessel to 90 °C and maintain this temperature for 2 hours.
- After cooling, add water to the reaction mixture.
- Heat the mixture to 100 °C for an additional 2 hours.
- Cool the reaction mixture to allow for the precipitation of the product.
- Isolate the solid product by filtration.
- Wash the product with cold water.

- Dry the product under vacuum.

Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

[Click to download full resolution via product page](#)

Synthesis Workflow for **5-Aminopyridine-2-carboxylic acid**.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the characterization and purity assessment of **5-aminopyridine-2-carboxylic acid**.

¹H NMR Spectroscopy

While a detailed spectrum with peak assignments was not found in the searched literature, a typical ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show distinct signals for the aromatic protons on the pyridine ring, as well as exchangeable protons from the amino and carboxylic acid groups.

FT-IR Spectroscopy

The FT-IR spectrum of **5-aminopyridine-2-carboxylic acid** will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted FT-IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid)	2500-3300	Broad
N-H stretch (Amine)	3100-3500	Medium
C=O stretch (Carboxylic acid)	1680-1710	Strong
C=C and C=N stretch (Aromatic ring)	1450-1600	Medium-Strong
C-N stretch (Amine)	1250-1350	Medium
C-O stretch (Carboxylic acid)	1210-1320	Strong

Experimental Protocol: FT-IR Analysis

Instrumentation:

- Fourier Transform Infrared (FT-IR) Spectrometer

Sample Preparation:

- Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.
- Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

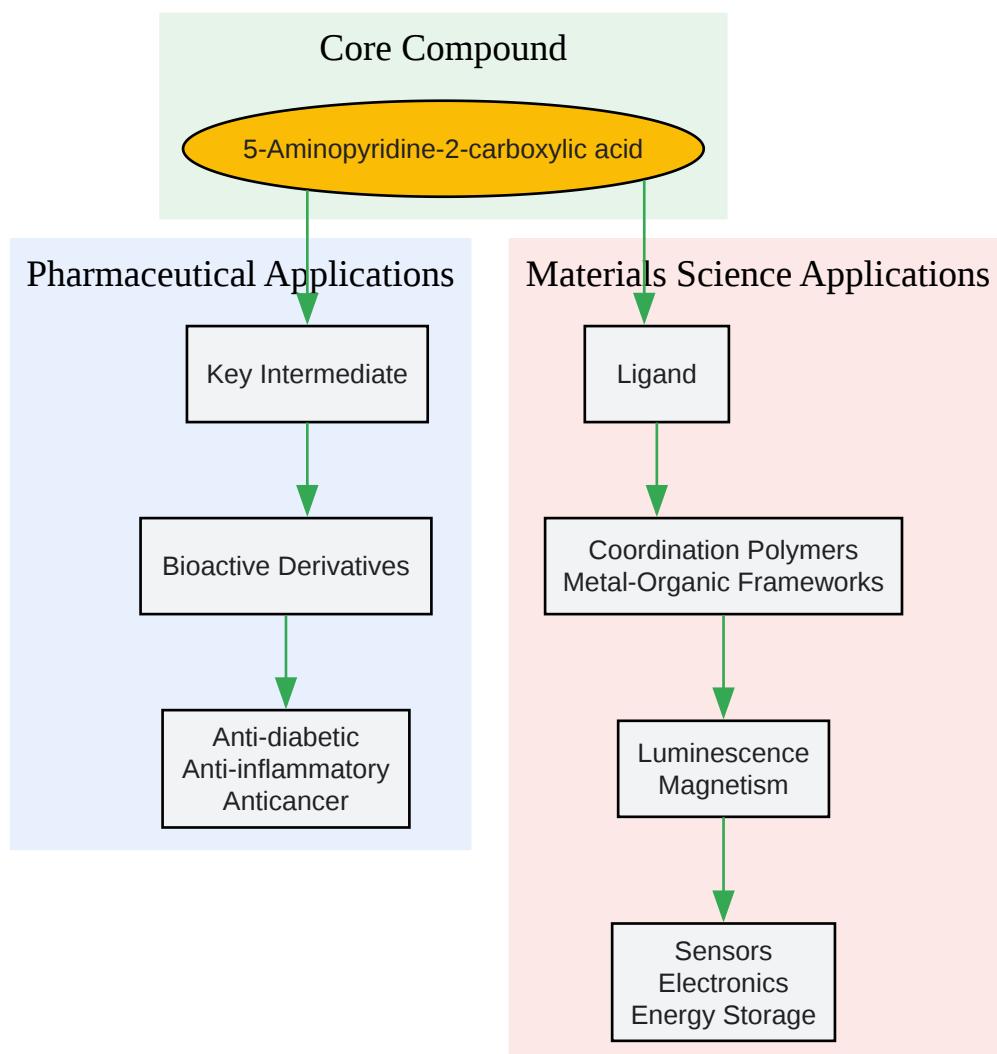
- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Place the sample in the spectrometer and record the sample spectrum over the range of 4000-400 cm⁻¹.
- The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

Applications in Research and Development

5-Aminopyridine-2-carboxylic acid is a key intermediate in the development of various bioactive molecules and functional materials.

Pharmaceutical Research

This compound serves as a crucial starting material for the synthesis of a diverse range of pharmaceutical candidates. Its derivatives are being investigated for their potential as:


- Anti-diabetic agents
- Anti-inflammatory agents
- Anticancer agents^[5]

The amino and carboxylic acid functionalities provide convenient handles for derivatization to explore structure-activity relationships (SAR) in drug discovery programs.^[5]

Materials Science

In the field of materials science, **5-aminopyridine-2-carboxylic acid** is utilized as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).^[5] These materials exhibit interesting properties such as luminescence and magnetism, with potential applications in:

- Sensors
- Electronics
- Energy storage devices

[Click to download full resolution via product page](#)

Applications of 5-Aminopyridine-2-carboxylic acid.

Biological Activity and Signaling Pathways

While 5-aminopyridine-2-carboxylic acid itself is primarily used as a synthetic intermediate, its derivatives have shown promising biological activities.^[5] The specific signaling pathways modulated by these derivatives are diverse and depend on the overall structure of the final molecule. For instance, its role as a scaffold in the development of enzyme inhibitors suggests that its derivatives could potentially interact with the active sites of various enzymes, thereby modulating their activity. Further research is needed to elucidate the specific molecular targets and signaling pathways of individual derivatives.

Conclusion

5-Aminopyridine-2-carboxylic acid is a fundamentally important molecule with broad applications in both pharmaceutical and materials science research. Its versatile chemical nature allows for the creation of a wide array of derivatives with diverse and potentially valuable properties. This technical guide has summarized the key chemical and structural properties of this compound and provided an overview of its synthesis and applications. Further detailed experimental studies on its spectroscopic properties, crystal structure, and the biological mechanisms of its derivatives will undoubtedly continue to expand its utility in scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-Aminopyridine-2-carboxylic acid (96%) - Amerigo Scientific [amerigoscientific.com]
- 3. 5-Aminopyridine-2-carboxylic acid 96 24242-20-4 [sigmaaldrich.com]
- 4. The crystal structure of 6-amino-2-carboxypyridin-1-ium p... [degruyterbrill.com]
- 5. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [5-Aminopyridine-2-carboxylic acid chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014829#5-aminopyridine-2-carboxylic-acid-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com